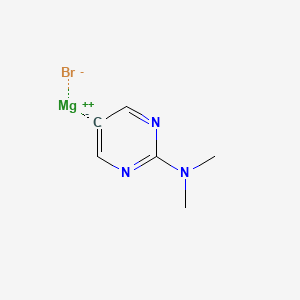

2-Decylmagnesium bromide, 0.25 M in THF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

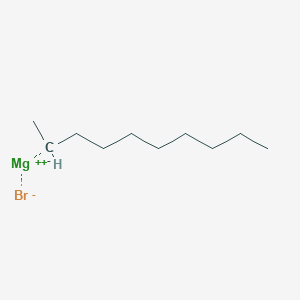

2-Decylmagnesium bromide, 0.25 M in THF, is a Grignard reagent that is widely employed for the formation of carbon-carbon bonds. It has a molecular formula of C10H21BrMg and a molecular weight of 245.48 g/mol .

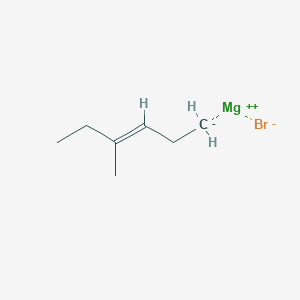

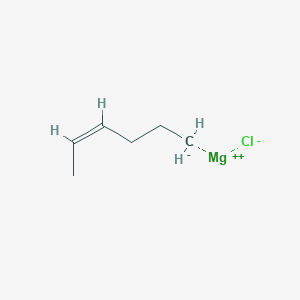

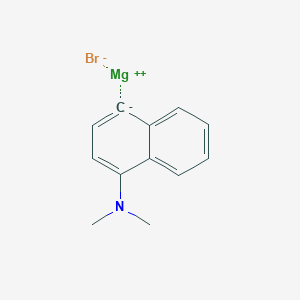

Molecular Structure Analysis

The molecular structure of 2-Decylmagnesium bromide includes a decane (C10H22) component, a bromide ion (Br-), and a magnesium ion (Mg2+) . The canonical SMILES string representation is CCCCCCCC[CH-]C.[Mg+2].[Br-] .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Decylmagnesium bromide include a molecular weight of 245.48 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 7, an exact mass of 244.06770 g/mol, a monoisotopic mass of 244.06770 g/mol, a topological polar surface area of 0 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 57.8 .科学的研究の応用

Grignard Reactions

2-Decylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds, a crucial step in the synthesis of a wide variety of organic compounds.

Synthesis of Biodegradable Polymers

The compound could potentially be used in the synthesis of biodegradable polymers . The use of Grignard reagents in such processes can help control the polymerization process and improve the properties of the resulting polymers.

Energy Storage Research

In the field of energy storage, 2-Decylmagnesium bromide could be used in the development of new materials or processes . For example, it could be used in the synthesis of organic compounds that are used in energy storage devices.

Cross Coupling Reactions

2-Decylmagnesium bromide could be used in cross-coupling reactions , a powerful tool in organic synthesis. These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Research and Development in Organic Chemistry

2-Decylmagnesium bromide, like other Grignard reagents, is a fundamental tool in research and development in organic chemistry . It could be used in the development of new synthetic methodologies, the synthesis of new compounds, or the study of reaction mechanisms.

Safety and Hazards

The safety data sheet for a similar compound, Isopropenylmagnesium bromide, indicates that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . While this does not directly apply to 2-Decylmagnesium bromide, it suggests that similar precautions may be necessary.

作用機序

Target of Action

2-Decylmagnesium bromide is an organometallic compound, specifically a Grignard reagent . Grignard reagents are commonly used in organic synthesis for carbon-carbon bond formation, reduction reactions, and addition reactions to carbonyl compounds . Therefore, the primary targets of 2-Decylmagnesium bromide are typically carbonyl compounds such as aldehydes, ketones, and esters .

Mode of Action

The mode of action of 2-Decylmagnesium bromide involves its reaction with carbonyl compounds. The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon atom in the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the production of alcohols, hydrocarbons, or other organic compounds .

Biochemical Pathways

As a Grignard reagent, 2-Decylmagnesium bromide doesn’t directly participate in biochemical pathways within the body. Instead, it’s used in the laboratory to synthesize various organic compounds that may play roles in biochemical pathways .

Pharmacokinetics

It’s a highly reactive compound used in laboratory settings for chemical synthesis .

Result of Action

The result of the action of 2-Decylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds. The specific products depend on the carbonyl compound that the Grignard reagent reacts with .

特性

IUPAC Name |

magnesium;decane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,4-10H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECODMYKLOFRFT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[CH-]C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decylmagnesium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。